Mizolastine-13C,d3 is a stable isotope-labeled derivative of mizolastine, an antihistamine used primarily for the treatment of allergic conditions such as rhinitis and urticaria. The incorporation of carbon-13 and deuterium isotopes enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolic pathways and interactions in biological systems. This compound is classified as a second-generation antihistamine, which typically exhibits fewer sedative effects compared to first-generation counterparts.
Mizolastine was first synthesized in the late 1980s and has been widely used in clinical settings. The specific isotopic labeling of mizolastine with carbon-13 and deuterium allows for advanced analytical techniques such as mass spectrometry, which can provide detailed insights into the drug's behavior in vivo. Mizolastine-13C,d3 falls under the classification of antihistamines, specifically targeting the H1 receptor to alleviate allergic symptoms.
The synthesis of mizolastine-13C,d3 involves several key steps:
The synthetic route is typically optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) to monitor reaction progress and isolate the final product. The isotopic labeling enhances the compound's detection sensitivity in analytical methods.
Mizolastine-13C,d3 retains the core structure of mizolastine, which includes a piperidine ring and a phenyl group. The incorporation of carbon-13 isotopes alters the mass of the molecule, which can be detected using mass spectrometry.
The molecular formula for mizolastine is C19H21N3O, while for its isotopically labeled counterpart, it is C19H18D3N3O^13C. The addition of isotopes results in slight variations in molecular weight, which are critical for distinguishing between labeled and unlabeled compounds during analysis.
Mizolastine-13C,d3 participates in various chemical reactions typical of antihistamines:
The reactions involving mizolastine-13C,d3 can be tracked using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), allowing researchers to elucidate metabolic pathways and identify potential metabolites.
Mizolastine acts as a selective antagonist of the H1 histamine receptor. Upon administration, it competes with histamine for binding sites on these receptors, thereby preventing the physiological effects associated with histamine release, such as vasodilation and increased vascular permeability.
The mechanism involves:
Mizolastine-13C,d3 is typically presented as a white crystalline powder. It is soluble in organic solvents but has limited solubility in water.
Key chemical properties include:
Relevant data from studies indicate that isotopic labeling does not significantly alter these properties compared to the unlabeled compound.
Mizolastine-13C,d3 has significant applications in scientific research:
CAS No.: 54986-75-3
CAS No.: 64885-97-8
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0